BML-259

Description

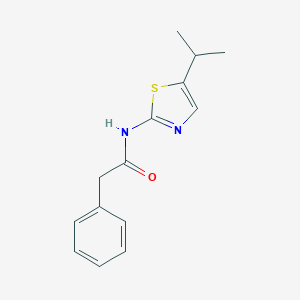

Structure

3D Structure

Propriétés

IUPAC Name |

2-phenyl-N-(5-propan-2-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-10(2)12-9-15-14(18-12)16-13(17)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRZXNLKVUEFDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(S1)NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587883 | |

| Record name | 2-Phenyl-N-[5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267654-00-2 | |

| Record name | 2-Phenyl-N-[5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BML-259

Introduction

BML-259, also known as N-(5-isopropyl-2-thiazolyl) phenylacetamide, is a potent, cell-permeable small molecule inhibitor primarily targeting cyclin-dependent kinases (CDKs). It has demonstrated significant inhibitory activity against CDK5 and CDK2, making it a valuable tool for research in neurodegenerative diseases, oncology, and cell cycle regulation.[1][2][3] Aberrant activity of these kinases is implicated in the pathology of various diseases, including Alzheimer's disease and cancer.[3][4] this compound's mechanism of action revolves around the competitive inhibition of the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their respective substrates and disrupting downstream signaling pathways.

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound against its primary kinase targets has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being the key metric.

| Target Kinase Complex | IC50 Value |

| CDK5/p25 | 64 nM |

| CDK2 | 98 nM |

| Data sourced from multiple suppliers and publications.[1][2][5][6][7] |

Core Mechanism: ATP-Competitive Kinase Inhibition

The fundamental mechanism of action for this compound is its function as an ATP-competitive inhibitor. Cyclin-dependent kinases, like most kinases, catalyze the transfer of a phosphate group from an ATP molecule to a substrate protein. This compound possesses a molecular structure that allows it to bind to the ATP-binding pocket on the kinase.[8] This occupation of the active site physically prevents ATP from binding, thereby inhibiting the phosphotransfer reaction and blocking the kinase's catalytic activity.

Caption: this compound competitively binds to the CDK's ATP pocket, preventing phosphorylation.

Key Signaling Pathways Targeted by this compound

Cell Cycle Progression via CDK2 Inhibition

CDK2 is a critical regulator of the cell cycle, particularly the transition from the G1 (Gap 1) phase to the S (Synthesis) phase. In the G1 phase, CDK2 forms a complex with Cyclin E. This active complex phosphorylates key substrates, most notably the Retinoblastoma protein (pRb).[9] Phosphorylation of pRb causes it to release the transcription factor E2F, which then activates the transcription of genes necessary for DNA replication, allowing the cell to enter the S phase.

By inhibiting CDK2, this compound prevents the phosphorylation of pRb.[9] As a result, pRb remains bound to E2F, repressing the transcription of S-phase genes and causing the cell to arrest in the G1 phase.

Caption: this compound inhibits CDK2, leading to G1 phase cell cycle arrest.

Neurodegeneration via CDK5 Inhibition

In the central nervous system, CDK5 plays a crucial role in neuronal development and function. However, under conditions of neuronal stress, the cleavage of its regulatory partner p35 to the more stable and potent p25 leads to aberrant and prolonged CDK5 activation.[3] This hyperactive CDK5/p25 complex is implicated in the pathology of neurodegenerative disorders like Alzheimer's disease. One of its key pathological actions is the hyperphosphorylation of the microtubule-associated protein Tau.[3] Hyperphosphorylated Tau detaches from microtubules and aggregates to form neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease, leading to synaptic dysfunction and neuronal death.

This compound directly inhibits the catalytic activity of the CDK5/p25 complex, thereby reducing the hyperphosphorylation of Tau and potentially protecting against downstream neurotoxicity.[2][7]

Caption: this compound inhibits the CDK5/p25 complex, preventing pathological Tau phosphorylation.

Transcriptional Regulation via CDKC;2 (CDK9 Homolog) Inhibition

Studies in Arabidopsis thaliana have revealed another layer of this compound's mechanism involving the regulation of transcription. This compound inhibits CDKC;2, the Arabidopsis homolog of mammalian CDK9.[8] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb). Its primary role is to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II). This phosphorylation event is a critical signal for Pol II to transition from transcriptional initiation/promoter pausing to productive elongation, allowing for the synthesis of the full-length mRNA transcript.

By inhibiting CDKC;2 (and by extension, likely CDK9), this compound reduces the phosphorylation of the Pol II CTD.[8] This prevents efficient transcriptional elongation, leading to a decrease in the overall rate of transcription for many genes.[8]

Caption: this compound inhibits CDKC;2/CDK9, blocking RNA Pol II phosphorylation and transcription.

Experimental Protocols

Protocol 1: Western Blot for Phospho-Substrate Analysis

This protocol describes a method to assess the inhibitory effect of this compound on the phosphorylation of a target substrate (e.g., pRb or Tau) in cultured cells.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y for Tau or MCF-7 for pRb) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on a polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated substrate (e.g., anti-phospho-Tau Ser202/Thr205) and total substrate (e.g., anti-total-Tau). Also probe for a loading control (e.g., anti-GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal.

-

Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal to determine the effect of this compound.

Caption: Workflow for assessing protein phosphorylation changes via Western Blot.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution, specifically to detect G1 arrest due to CDK2 inhibition.[10]

Methodology:

-

Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa) and treat with this compound (e.g., 0, 100 nM, 500 nM, 1 µM) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[10]

-

Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[10]

-

Flow Cytometry: Analyze the samples on a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

-

Analysis: Gate the cell populations and use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases. An increase in the G1 population with a corresponding decrease in the S and G2/M populations indicates a G1 phase arrest.

Caption: Workflow for analyzing cell cycle distribution after this compound treatment.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. This compound | 267654-00-2 | CDK | MOLNOVA [molnova.com]

- 3. Bml 259 | CAS 267654-00-2 | CDK5, p25 kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 4. mdpi.com [mdpi.com]

- 5. amsbio.com [amsbio.com]

- 6. astorscientific.us [astorscientific.us]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Structure–Function Study of a Novel Inhibitor of Cyclin-Dependent Kinase C in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. benchchem.com [benchchem.com]

BML-259 as a Cdk5/p25 Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, synaptic plasticity, and other physiological processes within the central nervous system.[1][2] Unlike other cyclin-dependent kinases, Cdk5 is not activated by cyclins but by its regulatory partners, p35 and p39. Under neurotoxic conditions, p35 is cleaved by calpain to a more stable and potent activator, p25. The resulting Cdk5/p25 complex exhibits prolonged and dysregulated activity, which has been implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease.[1] This hyperactivity leads to the hyperphosphorylation of various substrates, contributing to neuronal dysfunction and cell death. Consequently, the Cdk5/p25 complex has emerged as a significant therapeutic target for the development of novel neuroprotective agents. BML-259 is a potent small molecule inhibitor of the Cdk5/p25 complex, demonstrating potential for research and therapeutic development in the context of neurodegenerative diseases.[1][3]

Quantitative Data Presentation

This compound has been characterized as a potent inhibitor of Cdk5/p25. Its inhibitory activity has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The compound also exhibits activity against Cdk2.

| Target | Inhibitor | IC50 (nM) | Assay Conditions |

| Cdk5/p25 | This compound | 64 | Radiometric filter binding assay with GST-tagged Cdk5/p25, Histone H1 substrate, and [gamma-33P]-ATP.[1][3] |

| Cdk2 | This compound | 98 | Not specified in detail, but likely a similar kinase assay format.[1] |

Signaling Pathway and Mechanism of Action

The Cdk5/p25 signaling pathway is initiated by neurotoxic stimuli that lead to an influx of calcium ions and the subsequent activation of calpain. Calpain-mediated cleavage of p35 generates p25, which forms a hyperactive complex with Cdk5. This complex then phosphorylates downstream substrates, contributing to neurotoxicity. This compound acts as an inhibitor of this pathway by targeting the Cdk5/p25 complex.

The precise mechanism of action of this compound at the molecular level involves its interaction with the ATP-binding pocket of Cdk5, thereby preventing the phosphorylation of its substrates.

Experimental Protocols

The determination of the IC50 value of this compound against Cdk5/p25 is a critical experiment to quantify its potency. The following is a detailed methodology for a radiometric kinase assay based on the available data.[3][4]

Objective: To determine the IC50 value of this compound for the inhibition of Cdk5/p25 kinase activity.

Materials:

-

Enzyme: Recombinant, purified GST-tagged Cdk5/p25 complex expressed in Sf9 insect cells.

-

Substrate: Histone H1.

-

Inhibitor: this compound, dissolved in DMSO to create a stock solution, followed by serial dilutions.

-

Phosphate Donor: [gamma-33P]-ATP.

-

Assay Buffer: Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

-

Stop Solution: 3% Phosphoric acid.

-

Filter Mats: P81 phosphocellulose filter mats.

-

Scintillation Counter: For measuring radioactivity.

-

Multi-well plates.

Procedure:

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration for the stock solution would be 10 mM. Subsequent dilutions in assay buffer should cover a range of concentrations appropriate for determining the IC50 (e.g., from 1 nM to 100 µM).

-

Reaction Setup:

-

In a multi-well plate, add a small volume (e.g., 2.5 µL) of each this compound dilution to individual wells. Include a control well with DMSO only (for 0% inhibition) and a background well without the enzyme.

-

Prepare a master mix containing the kinase assay buffer, a predetermined amount of the Cdk5/p25 enzyme, and the Histone H1 substrate.

-

Add the master mix to each well.

-

-

Reaction Initiation and Incubation:

-

Initiate the kinase reaction by adding [gamma-33P]-ATP to each well. The final ATP concentration should be close to its Km for Cdk5 to ensure accurate IC50 determination.

-

Incubate the plate at 30°C for a specific duration (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a stop solution, such as 3% phosphoric acid.

-

Spot a portion of the reaction mixture from each well onto a P81 phosphocellulose filter mat.

-

Wash the filter mat multiple times with phosphoric acid to remove unincorporated [gamma-33P]-ATP.

-

Dry the filter mat.

-

-

Data Acquisition and Analysis:

-

Measure the radioactivity on the dried filter mat using a scintillation counter. The amount of incorporated radiolabel is proportional to the kinase activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a valuable research tool for investigating the role of the Cdk5/p25 complex in both normal physiological and pathological conditions. Its potency as an inhibitor makes it a lead compound for the potential development of therapeutics targeting neurodegenerative diseases where Cdk5/p25 hyperactivity is a contributing factor. The provided data and protocols offer a comprehensive guide for researchers working with this compound, facilitating further exploration of its biological effects and therapeutic potential.

References

Chemical structure and properties of BML-259

For Researchers, Scientists, and Drug Development Professionals

Introduction

BML-259 is a potent, cell-permeable small molecule inhibitor of Cyclin-Dependent Kinase 5 (Cdk5) and Cyclin-Dependent Kinase 2 (Cdk2).[1] Its ability to target these key regulators of neuronal function and cell cycle progression has positioned it as a valuable research tool, particularly in the fields of neurodegenerative diseases and oncology. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, along with relevant experimental protocols and pathway diagrams to support its application in research and drug development.

Chemical Structure and Properties

This compound, also known as CAY10554, is chemically identified as N-(5-Isopropyl-2-thiazolyl)phenylacetamide.[2][3] Its structure features a phenylacetamide group linked to an isopropyl-substituted thiazole ring.

Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | N-[5-(1-methylethyl)-2-thiazolyl]-benzeneacetamide | [4] |

| Synonyms | This compound, CAY10554 | [4] |

| CAS Number | 267654-00-2 | [2][5] |

| Molecular Formula | C₁₄H₁₆N₂OS | [1][2] |

| Molecular Weight | 260.36 g/mol | [1][3] |

| SMILES | CC(C)c1cnc(NC(=O)Cc2ccccc2)s1 | [5] |

| Appearance | White to off-white solid | [2] |

| Purity | >98% (HPLC) | [3][6] |

| Solubility | DMSO: up to 125 mg/mL (480.12 mM) DMF: 30 mg/mL Ethanol: 0.25 mg/mL | [2][6] |

| Storage | Store at -20°C. Solutions in DMSO can be stored at -20°C for up to 3 months. | [2][3] |

| Melting Point | Not available. A related compound, N-(5-Isopropylthiazol-2-yl)-2-(thiophen-3-yl)acetamide, has a melting point of 118 °C. 2-Phenylacetamide has a melting point of 156 °C. | [7] |

| Boiling Point | Not available. A related compound, 2-Phenylacetamide, has a boiling point of 312.2 °C at 760 mmHg. N,N-DIETHYL-2-PHENYLACETAMIDE has a boiling point of 169-171 °C at 18 mm Hg. | [7][8] |

Pharmacological Properties and Mechanism of Action

This compound is a potent inhibitor of Cdk5 and Cdk2. The dysregulation of Cdk5 activity, in particular through the cleavage of its activator p35 to the more stable and hyper-activating p25 fragment, is strongly implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease.[2] This aberrant Cdk5/p25 activity leads to the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles.[2]

Quantitative Pharmacological Data

| Target | IC₅₀ (nM) |

| Cdk5 | 64 |

| Cdk2 | 98 |

Source:[1]

Mechanism of Action in Neuroprotection

Research by Kaźmierczak and colleagues (2011) has elucidated a novel neuroprotective mechanism of this compound. Their work demonstrated that this compound can protect neuronal cells from the toxicity induced by the non-Aβ component of Alzheimer's disease amyloid (NAC).[5][9][10] This neuroprotective effect is mediated through the interplay between the tumor suppressor protein p53 and Cdk5. In this proposed pathway, NAC induces neurotoxicity, which involves the activation of Cdk5. This compound, by inhibiting Cdk5, mitigates these toxic effects.

Signaling Pathways

The primary signaling pathway modulated by this compound involves the inhibition of Cdk5 and Cdk2. The following diagram illustrates the putative neuroprotective signaling pathway of this compound based on the findings of Kaźmierczak et al. (2011).

Caption: Proposed neuroprotective signaling pathway of this compound.

Experimental Protocols

Cell Culture and Treatment

This protocol provides a general guideline for treating adherent mammalian cells with this compound.

-

Cell Seeding: Plate cells in appropriate cell culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

Compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).

-

Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as cell viability assays, Western blotting, or immunofluorescence.

In Vitro Cdk5 Kinase Assay

This protocol outlines a general procedure for an in vitro kinase assay to determine the inhibitory activity of this compound against Cdk5.

-

Reagent Preparation:

-

Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).

-

Enzyme: Dilute recombinant Cdk5/p25 enzyme to the desired concentration in kinase buffer.

-

Substrate: Prepare a solution of a suitable Cdk5 substrate (e.g., Histone H1) in kinase buffer.

-

ATP: Prepare a solution of ATP, including [γ-³²P]ATP for radioactive detection, in kinase buffer.

-

This compound: Prepare serial dilutions of this compound in the kinase buffer with a constant final DMSO concentration.

-

-

Kinase Reaction:

-

In a microcentrifuge tube or a well of a microplate, combine the kinase buffer, diluted Cdk5/p25 enzyme, substrate solution, and the this compound dilution or vehicle control.

-

Initiate the reaction by adding the ATP solution.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

-

-

Reaction Termination: Stop the reaction by adding an equal volume of SDS-PAGE loading buffer or by spotting the reaction mixture onto phosphocellulose paper.

-

Detection and Analysis:

-

SDS-PAGE: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

-

Phosphocellulose Paper: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

-

Western Blotting for Phosphorylated Proteins

This protocol describes the general steps for detecting changes in protein phosphorylation in response to this compound treatment.

-

Sample Preparation:

-

Treat cells with this compound as described in the cell culture protocol.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein (e.g., β-actin or GAPDH).

-

Experimental and Logical Workflows

The following diagrams illustrate typical experimental workflows for characterizing a kinase inhibitor like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bml 259 | CAS 267654-00-2 | CDK5, p25 kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 3. astorscientific.us [astorscientific.us]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound - Immunomart [immunomart.com]

- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Phenylacetamide | CAS#:103-81-1 | Chemsrc [chemsrc.com]

- 8. N,N-DIETHYL-2-PHENYLACETAMIDE | 2431-96-1 [chemicalbook.com]

- 9. Neurometals in the Pathogenesis of Prion Diseases [mdpi.com]

- 10. Comorbidity Genes of Alzheimer’s Disease and Type 2 Diabetes Associated with Memory and Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]

BML-259: A Technical Guide to its Role in Inhibiting Tau Hyperphosphorylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease. The aberrant phosphorylation of tau leads to its dissociation from microtubules, subsequent aggregation into neurofibrillary tangles (NFTs), and ultimately, neuronal dysfunction and death. Cyclin-dependent kinase 5 (CDK5) has been identified as a key kinase involved in this pathological process. BML-259 is a potent inhibitor of CDK5 and has emerged as a valuable research tool for investigating the therapeutic potential of targeting this pathway. This technical guide provides a comprehensive overview of the role of this compound in inhibiting tau hyperphosphorylation, including its mechanism of action, relevant quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Introduction to Tau Hyperphosphorylation and the Role of CDK5

Tau is a natively unfolded protein that binds to and stabilizes microtubules, essential components of the neuronal cytoskeleton responsible for maintaining cell structure and facilitating axonal transport. The function of tau is tightly regulated by phosphorylation. In a healthy brain, tau is phosphorylated to a certain degree, which modulates its binding to microtubules. However, in tauopathies, tau becomes hyperphosphorylated, leading to a cascade of detrimental events.

One of the primary kinases implicated in tau hyperphosphorylation is Cyclin-dependent kinase 5 (CDK5). CDK5 is a proline-directed serine/threonine kinase that is highly active in post-mitotic neurons. Its activity is dependent on its association with a regulatory subunit, primarily p35 or its truncated form, p25. Under neurotoxic conditions, p35 is cleaved by the calcium-activated protease calpain to generate the more stable and potent activator p25. The resulting p25/CDK5 complex exhibits dysregulated and prolonged kinase activity, leading to the hyperphosphorylation of tau at multiple pathological sites.[1][2] This hyperphosphorylation reduces tau's affinity for microtubules, causing microtubule destabilization and promoting the aggregation of tau into paired helical filaments (PHFs) and ultimately NFTs.

This compound: A Potent Inhibitor of CDK5

This compound is a small molecule inhibitor that has demonstrated potent activity against CDK5. Its inhibitory action provides a powerful means to dissect the role of CDK5 in cellular processes and to explore its potential as a therapeutic target.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound against CDK5 and the related kinase CDK2 has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) | Reference |

| CDK5 | 64 | [3] |

| CDK2 | 98 | [3] |

Note: While this compound is a potent inhibitor of CDK5, specific quantitative data on its direct inhibition of tau phosphorylation at various sites in cell-based or in vivo models is not extensively available in the public domain. The provided IC50 values are for the kinase itself. Further research is required to quantify the downstream effects on tau phosphorylation.

Signaling Pathways Involved in Tau Phosphorylation

The phosphorylation of tau is a complex process regulated by a network of kinases and phosphatases. CDK5 is a major contributor, but other kinases, such as Glycogen Synthase Kinase 3β (GSK-3β), also play a significant role. The following diagrams illustrate the key signaling pathways.

Caption: CDK5-mediated tau hyperphosphorylation pathway and the inhibitory action of this compound.

Caption: Crosstalk between CDK5 and GSK-3β in tau phosphorylation.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the inhibitory effect of this compound on tau phosphorylation. These are generalized protocols and may require optimization for specific cell lines or experimental conditions.

In Vitro CDK5 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the CDK5/p25 complex using a recombinant tau protein as a substrate.

Materials:

-

Recombinant active CDK5/p25 complex

-

Recombinant human Tau protein (full-length or a fragment, e.g., K18)

-

This compound

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP or unlabeled ATP

-

ATP solution

-

Phosphocellulose paper or filter plates

-

Scintillation counter and fluid (for radioactive assay)

-

ADP-Glo™ Kinase Assay kit (for non-radioactive assay)

-

96-well plates

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Kinase Assay Buffer to achieve the desired final concentrations. Include a DMSO-only vehicle control.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Kinase Assay Buffer

-

This compound dilution or vehicle control

-

Recombinant Tau protein

-

Recombinant CDK5/p25 enzyme

-

-

Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution (containing [γ-³²P]ATP for radioactive detection or unlabeled ATP for ADP-Glo™).

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

-

Termination of Reaction:

-

Radioactive Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Assay (ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol. The luminescent signal is proportional to kinase activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro CDK5 kinase assay to evaluate this compound.

Cell-Based Tau Phosphorylation Assay (Western Blotting)

This protocol describes the use of Western blotting to assess the effect of this compound on the phosphorylation of endogenous or overexpressed tau in a cellular context.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, N2a) or primary neurons

-

Cell culture medium and supplements

-

This compound

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-Tau (specific to sites like Ser202, Thr205, Ser396, etc.)

-

Anti-total-Tau

-

Anti-β-actin or GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere and grow to a suitable confluency (e.g., 70-80%). Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours). In some models, tau hyperphosphorylation may be induced using agents like okadaic acid.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with Lysis Buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blotting:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Tau) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software.

-

Normalize the phospho-tau signal to the total tau signal and the loading control to determine the relative change in phosphorylation.

-

Caption: Workflow for Western blot analysis of tau phosphorylation.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the role of CDK5 in tau hyperphosphorylation. Its potent inhibitory activity against CDK5 provides a means to investigate the downstream consequences of blocking this key pathological kinase. While the direct quantitative effects of this compound on tau phosphorylation at specific sites require further detailed investigation, the provided protocols offer a framework for conducting such studies.

Future research should focus on:

-

Quantitative analysis: Utilizing mass spectrometry or multiplex immunoassays to obtain precise quantitative data on the reduction of phosphorylation at a broad range of tau sites following this compound treatment.

-

Selectivity profiling: A comprehensive kinase selectivity panel would provide a clearer picture of this compound's specificity and potential off-target effects.

-

In vivo studies: Evaluating the efficacy of this compound in animal models of tauopathy to assess its therapeutic potential in a more complex biological system.

By addressing these areas, the scientific community can further elucidate the therapeutic promise of CDK5 inhibition and the specific utility of compounds like this compound in the fight against neurodegenerative diseases characterized by tau pathology.

References

The Effect of BML-259 on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-259 is a potent small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5).[1] Given the critical role of CDK2 in cell cycle regulation, particularly at the G1/S transition, this compound presents a significant tool for investigating and potentially targeting cell cycle progression in various pathological contexts, including cancer. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its study, and a framework for interpreting its effects on cellular proliferation.

Introduction to this compound and its Targets

This compound demonstrates potent inhibitory activity against CDK2 and CDK5, with reported IC50 values of 98 nM and 64 nM, respectively.[1]

-

CDK2: A key regulator of the cell cycle, CDK2 forms complexes with Cyclin E and Cyclin A. The Cyclin E/CDK2 complex is essential for the transition from the G1 to the S phase, while the Cyclin A/CDK2 complex is active during the S and G2 phases.

-

CDK5: While primarily known for its role in neuronal development and function, emerging evidence suggests a role for CDK5 in cell cycle regulation, particularly through its interaction with cell cycle proteins like the Retinoblastoma protein (Rb).

The dual inhibitory action of this compound makes it a valuable probe for dissecting the coordinated roles of CDK2 and CDK5 in cellular proliferation.

Core Signaling Pathway: G1/S Transition

The primary mechanism by which this compound is expected to affect cell cycle progression is through the inhibition of the CDK2-mediated G1/S transition. This pathway is a critical checkpoint that commits a cell to DNA replication and division.

References

The Impact of BML-259 on Neuronal Development and Synaptic Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-259 is a potent small molecule inhibitor of Cyclin-dependent kinase 5 (Cdk5) and Cdk2.[1][2][3][4][5] Cdk5 is a crucial serine/threonine kinase predominantly active in post-mitotic neurons, playing a pivotal role in orchestrating neuronal development, including migration and neurite outgrowth, as well as modulating synaptic function and plasticity. Dysregulation of Cdk5 activity is implicated in the pathophysiology of various neurodegenerative diseases. This technical guide provides an in-depth overview of the impact of this compound on neuronal processes, focusing on the established roles of its primary target, Cdk5. The guide summarizes key quantitative data from studies on Cdk5 inhibition, details relevant experimental protocols, and visualizes the core signaling pathways modulated by Cdk5.

Introduction to this compound

This compound is a chemical compound identified as a potent inhibitor of Cdk5 and Cdk2. Its primary mechanism of action is the inhibition of the kinase activity of these enzymes, which are critical regulators of cell cycle progression and neuronal function.

Kinase Inhibitory Profile of this compound

The inhibitory activity of this compound has been quantified through in vitro kinase assays, revealing its high potency for Cdk5 and Cdk2.

| Kinase | IC₅₀ (nM) |

| Cdk5 | 64[1][2][3][4][5] |

| Cdk2 | 98[1][2][3][4][5] |

| Table 1: In Vitro Kinase Inhibition by this compound. |

The Role of Cdk5 in Neuronal Development

Cdk5 is a critical regulator of numerous processes during the development of the nervous system. Its inhibition by compounds like this compound is expected to significantly impact these developmental events.

Neuronal Migration

Proper neuronal migration is fundamental for the formation of the layered structures of the brain, such as the cerebral cortex. Cdk5, in conjunction with its activators p35 and p39, is essential for this process.

The Reelin signaling pathway is a key regulator of neuronal migration, and Cdk5 is a significant downstream effector.

Neurite Outgrowth and Axon Guidance

The formation of axons and dendrites, collectively known as neurites, is a fundamental step in establishing neuronal circuits. Cdk5 activity is essential for proper neurite extension and guidance. Inhibition of Cdk5 has been shown to impair these processes.

| Experimental Model | Cdk5 Inhibitor | Concentration | Effect on Neurite Outgrowth | Reference |

| Cultured Cortical Neurons | Dominant-negative Cdk5 | - | Inhibition of neurite outgrowth | [6] |

| Cultured Cortical Neurons | p35 antisense | - | Inhibition of neurite outgrowth | [6] |

| Hippocampal Neurons | Roscovitine | 25 µM | Attenuation of activity-dependent dendrite arborization | [7] |

| Table 2: Summary of Quantitative Data on the Impact of Cdk5 Inhibition on Neurite Outgrowth. |

The Role of Cdk5 in Synaptic Function and Plasticity

In the mature nervous system, Cdk5 is a key regulator of synaptic structure and function, including synaptic plasticity, the cellular basis of learning and memory.

Regulation of Neurotransmitter Release

Cdk5 modulates the release of neurotransmitters from presynaptic terminals by phosphorylating key proteins involved in the synaptic vesicle cycle. Inhibition of Cdk5 can lead to an increase in the size of the recycling pool of synaptic vesicles, thereby enhancing neurotransmitter release.[8]

Modulation of Synaptic Plasticity

Cdk5 has a complex role in long-term potentiation (LTP) and long-term depression (LTD), the primary forms of synaptic plasticity. Inhibition of Cdk5 can have varied effects depending on the specific synapse and experimental conditions. For instance, the Cdk5 inhibitor roscovitine has been shown to increase the amplitude of striatal glutamatergic population spikes.

| Experimental Model | Cdk5 Inhibitor | Concentration | Effect on Synaptic Plasticity | Reference |

| Striatal Slices | Roscovitine | 20 µM | Increased amplitude of glutamatergic population spikes | [9] |

| Hippocampal Slices (after excitotoxicity) | Roscovitine | 20 µM | Rescue of LTP deficits | [10] |

| Table 3: Summary of Quantitative Data on the Impact of Cdk5 Inhibition on Synaptic Plasticity. |

Cdk5 influences synaptic plasticity through its interaction with key signaling molecules and receptors at the synapse.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of Cdk5 inhibition on neuronal development and function.

In Vitro Cdk5 Kinase Assay

This assay is used to quantify the enzymatic activity of Cdk5 and to determine the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant Cdk5/p25 enzyme

-

Histone H1 (as substrate)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound or other inhibitors

-

SDS-PAGE and autoradiography equipment or luminometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a reaction tube, combine the kinase buffer, recombinant Cdk5/p25 enzyme, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding the substrate (Histone H1) and [γ-³²P]ATP or cold ATP for the ADP-Glo™ assay.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer (for radioactive assay) or the ADP-Glo™ reagent.

-

For the radioactive assay, separate the proteins by SDS-PAGE, expose the gel to a phosphor screen, and quantify the phosphorylation of Histone H1.

-

For the ADP-Glo™ assay, measure the luminescence according to the manufacturer's protocol.

-

Calculate the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.[11][12][13][14]

Neurite Outgrowth Assay in Cultured Neurons

This assay assesses the effect of Cdk5 inhibition on the growth of axons and dendrites.

Materials:

-

Primary neuronal cultures (e.g., cortical or hippocampal neurons)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

This compound or other Cdk5 inhibitors

-

Microtubule-associated protein 2 (MAP2) or β-III tubulin antibody for immunofluorescence

-

Fluorescence microscope and image analysis software

Procedure:

-

Plate dissociated primary neurons on coated coverslips.

-

After allowing the neurons to adhere and extend initial processes (e.g., 24-48 hours), treat the cultures with different concentrations of this compound or a vehicle control.

-

Incubate the neurons for a defined period (e.g., 48-72 hours).

-

Fix the cells with 4% paraformaldehyde.

-

Perform immunofluorescence staining for a neuronal marker like MAP2 or β-III tubulin.

-

Acquire images using a fluorescence microscope.

-

Use image analysis software to trace and measure the length of the longest neurite and the total neurite length per neuron.

-

Compare the neurite lengths between inhibitor-treated and control groups.[6][15][16]

Electrophysiological Recording of Synaptic Plasticity (LTP)

This protocol is used to measure the effect of Cdk5 inhibition on long-term potentiation in brain slices.

Materials:

-

Acute brain slices (e.g., hippocampal slices)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound or other Cdk5 inhibitors

-

Electrophysiology rig with recording and stimulating electrodes

-

Data acquisition and analysis software

Procedure:

-

Prepare acute brain slices and allow them to recover in oxygenated aCSF.

-

Transfer a slice to the recording chamber and perfuse with aCSF.

-

Place a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the postsynaptic region (e.g., stratum radiatum of CA1).

-

Record baseline synaptic responses (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

After establishing a stable baseline, apply this compound to the perfusion bath at the desired concentration.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

-

Continue to record fEPSPs for at least 60 minutes post-HFS.

-

Measure the slope of the fEPSP and normalize it to the baseline to quantify the degree of potentiation.

-

Compare the magnitude of LTP between inhibitor-treated and control slices.[10][17][18][19][20]

Conclusion

This compound, as a potent inhibitor of Cdk5, holds significant potential as a research tool to dissect the intricate roles of this kinase in neuronal development and synaptic function. The information compiled in this guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, provides a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of targeting Cdk5 in neurological and neurodegenerative disorders. Further studies utilizing this compound and other specific Cdk5 inhibitors are warranted to translate our understanding of Cdk5 function into novel therapeutic strategies.

References

- 1. This compound | 267654-00-2 | CDK | MOLNOVA [molnova.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. amsbio.com [amsbio.com]

- 4. astorscientific.us [astorscientific.us]

- 5. This compound | cyclin-dependent kinase 5 (Cdk5) inhibitor | CAS 267654-00-2 | Cdk5抑制剂 | 美国InvivoChem [invivochem.cn]

- 6. The cdk5/p35 kinase is essential for neurite outgrowth during neuronal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CDK5 serves as a major control point in neurotransmitter release. [vivo.weill.cornell.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclin-Dependent Kinase 5 (Cdk5): Preparation and Measurement of Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 14. promega.com [promega.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. scientifica.uk.com [scientifica.uk.com]

- 18. Co-Induction of LTP and LTD and Its Regulation by Protein Kinases and Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. funjournal.org [funjournal.org]

The Role of BML-259 in Apoptosis and Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-259 is a potent small molecule inhibitor of Cyclin-Dependent Kinase 5 (Cdk5) and Cyclin-Dependent Kinase 2 (Cdk2).[1][2] Its influence on cellular processes, particularly apoptosis and cell signaling, is of significant interest in the fields of neurodegenerative disease and oncology. This technical guide provides an in-depth overview of the known and potential mechanisms by which this compound modulates apoptosis, based on its inhibitory action on Cdk5. While direct and extensive studies on this compound's apoptotic signaling pathways are limited, this document synthesizes the available data on its primary target, Cdk5, to propose plausible mechanisms of action. This guide includes quantitative data, detailed experimental protocols for investigating its effects, and visualizations of the key signaling pathways.

Introduction to this compound

This compound is recognized for its potent inhibition of Cdk5 and Cdk2, with reported IC50 values of 64 nM and 98 nM, respectively.[1][2] Cdk5 is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, synaptic plasticity, and other cellular processes.[3] Dysregulation of Cdk5 activity, often through the cleavage of its activator p35 to the more stable and hyper-activating p25 fragment, is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease, where it contributes to neuronal apoptosis.[4] Cdk2 is a key regulator of cell cycle progression. The dual inhibitory action of this compound suggests its potential as a therapeutic agent in diseases characterized by aberrant kinase activity.

Quantitative Data

The primary quantitative data available for this compound relates to its inhibitory potency against its target kinases.

| Compound | Target | IC50 (nM) | Assay Conditions | Reference |

| This compound | Cdk5/p25 | 64 | In vitro kinase assay | [1] |

| This compound | Cdk2 | 98 | In vitro kinase assay | [1][2] |

The Role of Cdk5 in Apoptosis: The Target of this compound

The role of Cdk5 in apoptosis is multifaceted and context-dependent. Understanding these mechanisms is key to postulating the effects of this compound.

Pro-Apoptotic Role of Cdk5/p25

In neurodegenerative contexts, the conversion of p35 to p25 leads to the formation of a hyperactive and mislocalized Cdk5/p25 complex.[4] This aberrant activity is linked to neuronal apoptosis through several pathways:

-

Phosphorylation of p53: The Cdk5/p25 complex can phosphorylate the tumor suppressor protein p53, which can, in turn, transcriptionally activate pro-apoptotic genes like Bax.[4]

-

Inhibition of Pro-Survival Factors: Cdk5/p25 can phosphorylate and inhibit the pro-survival activity of the nuclear transcription factor myocyte enhancer factor 2 (MEF2).[4]

Anti-Apoptotic Role of Cdk5

Conversely, Cdk5 can also exert anti-apoptotic functions. For instance, Cdk5, when activated by cyclin I, can lead to an increased expression of anti-apoptotic Bcl-2 family proteins.[5][6]

Proposed Signaling Pathways Modulated by this compound in Apoptosis

Based on its potent inhibition of Cdk5, this compound is likely to influence apoptosis by interfering with the signaling cascades downstream of this kinase.

Inhibition of the Cdk5/p25 Pro-Apoptotic Pathway

By inhibiting the kinase activity of the aberrant Cdk5/p25 complex, this compound may exert a neuroprotective effect by preventing the phosphorylation of key substrates involved in apoptosis.

Figure 1: Proposed mechanism of this compound in preventing Cdk5/p25-mediated apoptosis.

Modulation of the Foxo1-Bim Apoptotic Pathway

Research on other Cdk5 inhibitors has revealed a pathway involving the Forkhead box O1 (Foxo1) transcription factor and the pro-apoptotic Bcl-2 family member, Bim. Cdk5 can phosphorylate and inactivate Foxo1, thereby preventing the transcription of Bim. Inhibition of Cdk5, therefore, would lead to the stabilization of Foxo1, increased Bim expression, and subsequent apoptosis.[7] This suggests a potential pro-apoptotic role for this compound in specific cellular contexts, such as in cancer cells where TICs (tumour-initiating cells) are dependent on Cdk5 for survival.[7]

Figure 2: Proposed pro-apoptotic mechanism of this compound via the Foxo1-Bim pathway.

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the role of this compound in apoptosis and cell signaling.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a specific cell line and calculate its IC50 value.

Materials:

-

Target cell line

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO).

-

Replace the medium in the wells with the this compound dilutions or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Figure 3: Workflow for the MTT cell viability assay.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.[8][9]

Materials:

-

Target cell line

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time. Include a vehicle control.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Figure 4: Experimental workflow for Annexin V/PI apoptosis assay.

Western Blot Analysis of Apoptosis-Related Proteins

Objective: To assess the effect of this compound on the expression levels of key apoptosis-regulating proteins.

Materials:

-

Target cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-Cdk5, anti-p25, anti-Foxo1, anti-Bim, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels, transfer apparatus, and blotting membranes

-

Chemiluminescence detection reagents

Protocol:

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse the cells in lysis buffer and quantify protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and imaging system.

-

Analyze band intensities relative to a loading control (e.g., GAPDH or β-actin).

Figure 5: General workflow for Western blot analysis.

In Vitro Cdk5 Kinase Assay

Objective: To confirm the inhibitory effect of this compound on Cdk5 kinase activity.[10][11][12]

Materials:

-

Recombinant active Cdk5/p25 enzyme[10]

-

Cdk5 substrate (e.g., Histone H1 or a specific peptide)[11]

-

This compound

-

Kinase assay buffer[12]

-

[γ-³²P]ATP or commercial non-radioactive kinase assay kit (e.g., ADP-Glo™)[12]

-

Apparatus for detecting radioactivity or luminescence

Protocol (using ADP-Glo™ as an example): [12]

-

Prepare a reaction mixture containing Cdk5/p25, kinase buffer, and the Cdk5 substrate.

-

Add serial dilutions of this compound or a vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

Calculate the percentage of inhibition and determine the IC50 value of this compound for Cdk5.

Conclusion

This compound, as a potent inhibitor of Cdk5, holds significant potential to modulate apoptotic signaling pathways. Its effects are likely to be highly context-dependent, exhibiting neuroprotective, anti-apoptotic properties in settings of aberrant Cdk5/p25 activity, while potentially promoting apoptosis in cancer cells that rely on Cdk5 for survival. The proposed signaling pathways and experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound's precise role in apoptosis and cell signaling. Rigorous experimental validation using these methods will be crucial to fully elucidate its therapeutic potential.

References

- 1. amsbio.com [amsbio.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of CDK5/P25 formation/inhibition in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kumc.edu [kumc.edu]

- 6. mdpi.com [mdpi.com]

- 7. Comprar marisco a domicilio de calidad: BUENMAR [buenmar.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promega.com [promega.com]

In-depth Technical Guide: Preliminary Studies of BML-259 in Alzheimer's Disease Models

A comprehensive review of the available preclinical data, experimental methodologies, and mechanistic insights into the therapeutic potential of BML-259 for Alzheimer's disease.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder that currently has no cure. The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs).[1][2][3] These pathologies are associated with synaptic dysfunction, neuronal loss, and cognitive decline.[1][4] Current research efforts are focused on developing disease-modifying therapies that can halt or reverse the progression of AD. This document provides a technical overview of the preliminary preclinical studies of this compound, a novel therapeutic candidate for Alzheimer's disease.

Quantitative Data Summary

At present, specific quantitative data from preliminary studies of a compound designated "this compound" in Alzheimer's disease models are not available in the public domain. The following tables are presented as a template to be populated as data becomes available from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound on Aβ and Tau Pathology

| Assay | Cell Model | This compound Concentration | Outcome Measure | Result |

| Aβ42 Secretion | SH-SY5Y-APP | (e.g., 1, 10, 100 nM) | % Reduction in Aβ42 | Data not available |

| Tau Phosphorylation (p-Tau) | Primary Cortical Neurons | (e.g., 1, 10, 100 nM) | % Reduction in p-Tau (e.g., at Ser202/Thr205) | Data not available |

| BACE1 Inhibition | Cell-free assay | (e.g., IC50) | BACE1 enzymatic activity | Data not available |

| GSK-3β Inhibition | Cell-based assay | (e.g., IC50) | GSK-3β kinase activity | Data not available |

| Neuroprotection against Aβ toxicity | Primary Hippocampal Neurons | (e.g., 10 µM Aβ42 + this compound) | % Neuronal Viability | Data not available |

Table 2: In Vivo Efficacy of this compound in an Alzheimer's Disease Mouse Model (e.g., 5XFAD)

| Treatment Group | Dose (mg/kg) | Route of Administration | Duration | Morris Water Maze (Escape Latency, s) | Y-Maze (% Alternation) | Brain Aβ42 Levels (pg/mg tissue) | Brain p-Tau Levels (relative to total tau) |

| Vehicle Control | - | (e.g., Oral) | (e.g., 3 months) | Data not available | Data not available | Data not available | Data not available |

| This compound | (e.g., 10) | (e.g., Oral) | (e.g., 3 months) | Data not available | Data not available | Data not available | Data not available |

| This compound | (e.g., 30) | (e.g., Oral) | (e.g., 3 months) | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. The following are generalized methodologies for key experiments typically conducted in the preclinical evaluation of Alzheimer's disease drug candidates.

In Vitro Aβ42 Quantification

-

Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) overexpressing a familial AD-linked mutant of amyloid precursor protein (APP), such as the Swedish mutation, are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound or vehicle for a specified duration (e.g., 24-48 hours).

-

Sample Collection: The cell culture supernatant is collected.

-

ELISA: Aβ42 levels in the supernatant are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. The results are typically normalized to total protein concentration.

Tau Phosphorylation Assay

-

Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured.

-

Induction of Tau Hyperphosphorylation: Tau hyperphosphorylation can be induced by treating the neurons with agents like okadaic acid or Aβ oligomers.

-

Treatment: Neurons are co-treated with the inducing agent and different concentrations of this compound.

-

Western Blotting: Cell lysates are collected, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated tau (e.g., AT8 for p-Ser202/Thr205) and total tau. The signal is detected using secondary antibodies and a chemiluminescent substrate. Band intensities are quantified using densitometry.

In Vivo Behavioral Testing in a Transgenic Mouse Model (e.g., 5XFAD)

-

Animal Model: 5XFAD transgenic mice, which express five human familial AD mutations, are commonly used. These mice develop aggressive amyloid pathology and cognitive deficits.

-

Drug Administration: this compound or vehicle is administered to the mice for a specified duration (e.g., several months), starting before or after the onset of pathology.

-

Morris Water Maze: This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. The time taken to find the platform (escape latency) and the path length are recorded.

-

Y-Maze: This task evaluates short-term spatial working memory. The test is based on the natural tendency of mice to explore novel environments. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternations.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in Alzheimer's disease and the potential mechanism of action of this compound is essential for a clear understanding.

Amyloid Precursor Protein (APP) Processing Pathway

The amyloidogenic pathway, which leads to the production of Aβ, is a key target for AD therapeutics.

Caption: Hypothetical inhibition of the amyloidogenic pathway by this compound.

Tau Hyperphosphorylation Signaling Cascade

Multiple kinases are implicated in the hyperphosphorylation of tau, leading to the formation of neurofibrillary tangles.

Caption: Potential mechanism of this compound in preventing tau pathology.

Preclinical Drug Discovery Workflow for Alzheimer's Disease

The process of discovering and developing a new drug for Alzheimer's disease is a long and complex endeavor.

Caption: A generalized workflow for preclinical Alzheimer's drug discovery.

Conclusion

While specific data for this compound is not yet publicly available, this guide outlines the standard preclinical assessments and mechanistic pathways relevant to the development of a novel Alzheimer's disease therapeutic. The provided templates for data presentation, experimental protocols, and pathway diagrams offer a framework for the comprehensive evaluation of this compound as data emerges. Future studies will be critical to elucidate the precise mechanism of action, efficacy, and safety profile of this compound in relevant Alzheimer's disease models.

References

- 1. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 2. Pharmacological relevance of CDK inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amyloid-β and tau: the trigger and bullet in Alzheimer disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of Amyloid-β and Tau Proteins in Alzheimer’s Disease: Confuting the Amyloid Cascade - PMC [pmc.ncbi.nlm.nih.gov]

BML-259: A Technical Guide to its Potential as a Cancer Growth Inhibitor

For: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Exploration of BML-259 as a Cyclin-Dependent Kinase Inhibitor for Oncological Applications

Executive Summary

This compound, also known as N-(5-isopropylthiazol-2-yl)phenylacetamide, is a potent small molecule inhibitor primarily targeting Cyclin-Dependent Kinases (CDKs). Specifically, it demonstrates high efficacy against Cdk5 and Cdk2.[1][2][3][4][5][6] The dysregulation of CDK activity is a hallmark of numerous cancers, making these enzymes attractive targets for therapeutic intervention. This compound's mechanism of action centers on arresting the cell cycle, thereby inhibiting the proliferation of cancer cells. This document provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for evaluating its potential as a cancer growth inhibitor.

Mechanism of Action: Inhibition of CDK Signaling

Cyclin-Dependent Kinases are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other key cellular processes.[7][8] Their activity is dependent on forming a complex with cyclins. In many cancers, this regulatory process is disrupted, leading to uncontrolled cell division. This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of CDKs and preventing the phosphorylation of their target substrates.[7][9]

The primary targets of this compound are Cdk5 and Cdk2.

-

Cdk2: In complex with Cyclin E, Cdk2 is essential for the G1 to S phase transition in the cell cycle.[8] By inhibiting Cdk2, this compound can prevent cells from entering the DNA synthesis phase, leading to G1 arrest and a halt in proliferation.[7]

-

Cdk5: While traditionally known for its role in neuronal development, aberrant Cdk5 activity has been implicated in cancer progression and metastasis.[4]

The inhibition of these kinases by this compound disrupts the cell cycle machinery, ultimately suppressing tumor cell growth.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound has been quantified through half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The available data is summarized below.

| Target Enzyme | IC50 Value (nM) | Source(s) |

| Cdk5/p25 | 64 nM | [1][2][3][5] |

| Cdk2 | 98 nM | [1][2][3][5][6] |

Note: Further studies are required to determine the IC50 values of this compound against a broad panel of cancer cell lines.

Experimental Protocols

To evaluate the efficacy of this compound as a cancer growth inhibitor, a series of standard in vitro and in vivo experiments are necessary.

In Vitro Cell Viability Assay

This protocol is designed to determine the effect of this compound on the proliferation and viability of cancer cells using a colorimetric assay such as MTT or CCK-8.

Objective: To calculate the IC50 of this compound in specific cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[10]

-

Compound Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.[11] Perform serial dilutions in complete cell culture medium to achieve a range of final concentrations for treatment (e.g., 0.01 µM to 100 µM). Prepare a vehicle control with the same final DMSO concentration.[11]

-

Cell Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or the vehicle control.[11]

-

Incubation: Incubate the treated cells for a defined period, typically 48 to 72 hours, at 37°C and 5% CO2.[10]

-

Viability Reagent Addition: Add the viability reagent (e.g., CCK-8 or MTT) to each well according to the manufacturer's instructions and incubate for 2-4 hours.[10][12]

-

Data Acquisition: If using MTT, add a solubilization solution to dissolve the formazan crystals.[13] Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[10]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Western Blot Analysis

This protocol is used to assess the impact of this compound on the protein expression and phosphorylation status of key cell cycle regulators.

Objective: To confirm the mechanism of action by observing changes in CDK2 pathway proteins (e.g., phospho-Rb, Cyclin E).

Methodology:

-

Sample Preparation: Culture and treat cells with this compound (at concentrations around the IC50) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS, then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[14]

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[15][16]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17][18]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% nonfat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-phospho-Rb, anti-Cdk2, anti-Cyclin E, and a loading control like anti-β-actin) overnight at 4°C.[14][16]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[17]

-

Analysis: Quantify band intensities relative to the loading control to determine changes in protein levels.

In Vivo Xenograft Model Study

Animal models are critical for evaluating the anti-tumor efficacy and safety of a compound in a whole-organism setting.[19][20] A patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model in immunocompromised mice is a standard approach.[19][21]

Objective: To assess the ability of this compound to inhibit tumor growth in vivo.

Methodology:

-

Model Establishment: Subcutaneously implant human cancer cells or tumor fragments into the flank of immunocompromised mice (e.g., NOD/SCID or athymic nude mice).[19]

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment and control groups (e.g., vehicle control vs. This compound).

-

Dosing: Administer this compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) based on prior toxicology and pharmacokinetic studies.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor for any signs of toxicity.

-

Endpoint: At the end of the study (due to tumor size limits or a predefined time point), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

-

Analysis: Compare the tumor growth rates and final tumor weights between the this compound treated group and the vehicle control group to determine in vivo efficacy.

Conclusion and Future Directions

This compound is a potent dual inhibitor of Cdk2 and Cdk5, presenting a clear mechanism of action for inhibiting cancer cell proliferation. Its potential as an anti-cancer agent is supported by its ability to target a fundamental process—cell cycle progression—that is commonly dysregulated in oncology.

While the initial biochemical data is promising, significant further research is required. The immediate next steps should involve comprehensive in vitro screening across a diverse panel of cancer cell lines to identify sensitive tumor types. Subsequent mechanistic studies should confirm on-target effects and explore potential off-target activities. Finally, successful in vitro results must be translated into well-designed in vivo animal models to evaluate efficacy, pharmacokinetics, and safety, paving the way for potential clinical development.

References